molecular formula C20H16O5 B1232820 Glabrone CAS No. 60008-02-8

Glabrone

Cat. No. B1232820
CAS RN: 60008-02-8
M. Wt: 336.3 g/mol
InChI Key: COLMVFWKLOZOOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules like Glabrone often involves bottom-up fabrication techniques, which allow for the creation of structures with precisely controllable architecture. An example of such synthesis is the creation of wide atomically precise graphene nanoribbons from para-oligophenylene-based molecular precursors, representing an advanced method for constructing molecules with defined properties (Abdurakhmanova et al., 2014).

Molecular Structure Analysis

The understanding of molecular structure is crucial for predicting and analyzing the properties of compounds like this compound. Studies have shown that molecular modeling can significantly aid in proposing and revising the structures of such compounds, as seen in the stereochemistry analysis of glabrescol, a compound related to this compound (Bellenie & Goodman, 2001).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound can lead to the formation of various products with unique properties. The gas-phase synthesis of coronene, for example, illustrates a complex network of reactions that result in the formation of polycyclic aromatic hydrocarbons, highlighting the diversity and potential of molecular growth processes (Goettl et al., 2023).

Physical Properties Analysis

The physical properties of compounds are directly influenced by their molecular structures. Molecular modeling techniques have been effectively used to examine properties such as boiling points, molar volumes, and critical temperatures of alkanes, providing insights into the physical characteristics of similar compounds (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be understood through studies on synthesis and reactions. For instance, the synthesis of dithiane-based photolabile molecular systems offers insights into the reactivity and stability of molecules under various conditions (Mitkin et al., 2004).

Scientific Research Applications

1. Glabrone as a Probe for UGT1A9 Activity

This compound has been identified as a specific probe substrate for UDP-glucuronosyltransferase 1A9 (UGT1A9), which plays a crucial role in the metabolic elimination of therapeutic drugs via glucuronidation. This discovery is significant in understanding herb-drug interactions and adverse effects, particularly in the context of using herbal medicines that affect UGT1A9 activity. A study by Kuang et al. (2021) found that this compound is an isoform-specific probe for UGT1A9, making it valuable for screening UGT1A9 inhibitors from natural products and assessing potential risks of herb-drug interactions (Kuang et al., 2021).

2. Potential Drug Lead Compounds Targeting DRD4

This compound has been identified as having potential bioactivity towards the human D4 Dopamine receptor (DRD4). A study by García and Buwa (2022) focused on in silico ADME analysis and molecular docking of flavonoids, including this compound, to identify potential drug lead compounds targeting DRD4. This research indicates this compound's importance in developing new CNS drug lead candidates (García & Buwa, 2022).

3. Multitarget Efficacy in Neurodegeneration

A virtual study by Malani et al. (2017) explored the multitarget potential efficacy of this compound in ameliorating behavioral deficits due to neurodegeneration of the hippocampus induced by chronic restraint stress. This study highlights this compound's potential in treating neurodegenerative diseases by evaluating its effects on Mitogen-activated protein kinases (MAPKs) through molecular docking and subsequent animal studies (Malani, Sasikumar, & Ramaswamy, 2017).

Safety and Hazards

Glabrone is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Mechanism of Action

Target of Action

Glabrone, a natural compound found in licorice, has been identified to interact with several targets. The primary targets of this compound are UDP-glucuronosyltransferase 1A9 (UGT1A9) , PTEN , and MAP3K8 . UGT1A9 plays a crucial role in the metabolism and elimination of therapeutic drugs through glucuronidation . PTEN and MAP3K8 are associated with various cellular processes, including cell growth and survival .

Mode of Action

This compound interacts with its targets in a specific manner. It acts as a probe substrate for UGT1A9, a key enzyme involved in drug metabolism . In addition, this compound and other active compounds have been shown to bind to SARS-CoV-2 related targets, including the main protease (Mpro, also called 3CLpro), the spike protein (S protein), and the angiotensin-converting enzyme 2 (ACE2) .

Biochemical Pathways

It is known that this compound’s interaction with ugt1a9 influences the glucuronidation process, a major pathway in drug metabolism . Furthermore, its interaction with SARS-CoV-2 related targets suggests a potential role in viral infection pathways .

Pharmacokinetics

It has been identified as a substrate for ugt1a9, suggesting that it undergoes glucuronidation, a key metabolic process

Result of Action

This compound’s action results in molecular and cellular effects. Its interaction with UGT1A9 can influence the metabolism of certain drugs, potentially affecting their efficacy and safety . Moreover, its binding to SARS-CoV-2 related targets suggests potential antiviral activity .

Action Environment

It is known that gene-environment interactions can significantly impact the effectiveness of therapeutic compounds . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence this compound’s action.

properties

IUPAC Name

7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMVFWKLOZOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208714
Record name Morusin hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glabrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

60008-02-8
Record name Glabrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60008-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morusin hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morusin hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glabrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name Glabrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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